![molecular formula C18H23N3O3 B2550915 3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190758-47-4](/img/structure/B2550915.png)

3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

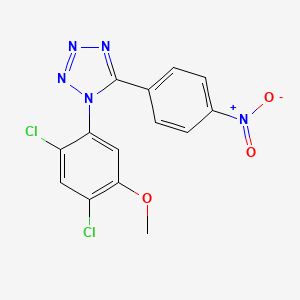

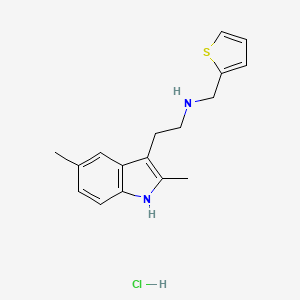

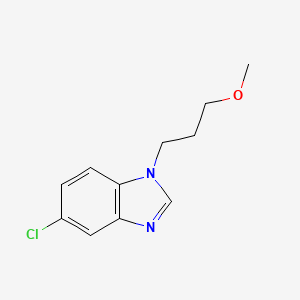

The compound "3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione" is a chemically synthesized molecule that appears to be related to a class of compounds known as 1,4-diazepines. These compounds have a seven-membered heterocyclic structure with two nitrogen atoms and are of significant interest due to their potential pharmacological properties.

Synthesis Analysis

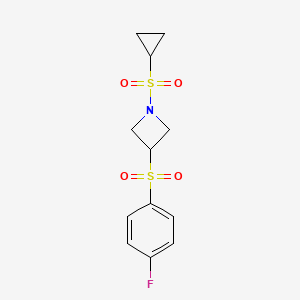

The synthesis of related 1,4-diazepine compounds has been explored in various studies. For instance, a rhodium(III)-catalyzed synthesis of benzo[c]azepine-1,3(2H)-diones has been reported, which involves tandem C–H alkylation and intramolecular amination of N-methoxylbenzamide with alkylating agents . Another study presents the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and their derivatives through condensation, regioselective thionation, and nucleophilic substitutions, yielding various bis-functionalized 1,4-diazepines . These methods highlight the synthetic versatility and the potential to create a wide array of diazepine derivatives, which could include the target compound.

Molecular Structure Analysis

The molecular structure of 1,4-diazepines is characterized by the presence of a seven-membered diazepine ring. The specific substituents on the ring can significantly influence the compound's chemical behavior and biological activity. The synthesis methods described in the literature suggest that the target compound could be synthesized by modifying existing procedures to introduce the azepan-1-yl and oxopropyl groups at the appropriate positions on the diazepine ring .

Chemical Reactions Analysis

The chemical reactivity of 1,4-diazepines can be quite diverse, depending on the substituents attached to the core structure. The literature indicates that these compounds can undergo various chemical reactions, including alkylation, amination, thionation, and nucleophilic substitutions . These reactions are crucial for the functionalization of the diazepine ring and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related 1,4-diazepine derivatives generally exhibit properties that make them of interest in medicinal chemistry. These properties can include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for drug development .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The enantioselective synthesis of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones demonstrates an efficient entry into potentially useful drug scaffolds. These compounds are prepared from amino acids and undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, showcasing their relevance in the synthesis of complex molecular architectures with stereochemical purity (Antolak et al., 2014).

Role in Biologically Active Substances

Azepines, including those with benzo-1,4-diazepine or benzo-1,4-oxazepine rings, play a crucial role in the chemistry of biologically active substances. These structures are found in a variety of drugs currently in medicinal use, highlighting their importance in drug design and pharmacology (Nilov et al., 2003).

Novel Heterocycles in Drug Design

The synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones illustrate the contribution of non-planar heterocycles to drug design. These compounds, including various polynitrogen containing derivatives, showcase the potential of such structures as precursors to drug-like molecules, highlighting the creative avenues in medicinal chemistry for developing new therapeutic agents (Bardovskyi et al., 2020).

Metal Carbene Precursors

The study of 4-diazoisochroman-3-imines as metal carbene precursors for synthesizing isochromene derivatives reveals the versatility of diazepine-based structures in organic synthesis. These precursors participate in cycloaddition reactions, leading to novel cyclic structures, which could have implications in the development of new materials or biologically active compounds (Ren et al., 2017).

Synthesis of Azepanedione Oximes

The synthesis of azepanedione oximes demonstrates the diversity of chemical modifications possible with diazepine and related structures. These compounds, prepared from azepan-2-ones, exhibit interesting physico-chemical properties, suggesting potential applications in various fields of chemistry, including pharmacology (EL FROM et al., 2003).

Direcciones Futuras

There is ongoing interest in the synthesis of seven-membered heterocycles, including benzodiazepines, due to their potential pharmacological properties . Future research may focus on expanding the methods of organic synthesis, creating new libraries of azepines, and revealing previously unknown pharmacological properties of these compounds .

Propiedades

IUPAC Name |

3-[3-(azepan-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-16(21-11-5-1-2-6-12-21)10-9-15-18(24)19-14-8-4-3-7-13(14)17(23)20-15/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXPRJVZJLQSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)

![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)